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Compound of Interest

Compound Name: Doxazosin Mesylate

Cat. No.: B1670900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Doxazosin Mesylate, a quinazoline compound, is a selective alpha-1 adrenergic receptor

antagonist widely used in the management of hypertension and benign prostatic hyperplasia.

Beyond its well-established vasodilatory effects, emerging evidence indicates that Doxazosin
Mesylate directly interacts with various cardiac ion channels, influencing cardiac

electrophysiology. These interactions are of significant interest for understanding the complete

cardiovascular profile of the drug, including its potential arrhythmogenic or antiarrhythmic

properties. This document provides a comprehensive overview of the electrophysiological

effects of Doxazosin Mesylate on key cardiac ion channels, supported by detailed

experimental protocols and data summaries to aid in future research and drug development.

Data Presentation: Quantitative Effects of
Doxazosin Mesylate on Cardiac Ion Channels
The following tables summarize the quantitative data on the inhibitory effects of Doxazosin
Mesylate on various cardiac ion channels, as reported in preclinical studies.

Table 1: Inhibitory Effects of Doxazosin Mesylate on Cardiac Ion Currents in Rat Ventricular

Myocytes
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Ion Current
Channel
Subtype

Doxazosin
Concentration
(μM)

% Inhibition
(Mean ± SEM)

Reference

Peak Sodium

Current (INa)
Nav1.5 10

Significant

Inhibition
[1][2]

L-type Calcium

Current (ICa,L)
Cav1.2 10

Significant

Inhibition
[1][2]

Transient

Outward

Potassium

Current (Ito)

Kv4.2/4.3 10
Significant

Inhibition
[1]

Sustained

Outward

Potassium

Current (Iss)

Multiple Kv

channels
10

Significant

Inhibition

Inward Rectifier

Potassium

Current (IK1)

Kir2.x 10
No significant

change

*Qualitative description from the source; specific percentage of inhibition not provided.

Table 2: Inhibitory Concentration (IC50) of Doxazosin Mesylate on hERG Potassium Channels

Expression System IC50 (μM) Reference

Xenopus Oocytes 18.2

HEK 293 Cells 0.585

Experimental Protocols
The following are detailed methodologies for key experiments cited in the electrophysiological

evaluation of Doxazosin Mesylate.
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Protocol 1: Isolation of Adult Rat Ventricular Myocytes
This protocol is adapted from established enzymatic digestion methods for obtaining high-yield,

viable cardiomyocytes suitable for electrophysiological recordings.

Materials:

Animals: Adult male Sprague-Dawley rats (250-300 g).

Solutions:

Perfusion Buffer (Ca2+-free Tyrode's solution): (in mM) 135 NaCl, 5.4 KCl, 1.0 MgCl2,

0.33 NaH2PO4, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

Enzyme Solution: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and

0.1 mg/mL Protease Type XIV.

Stop Solution (KB Solution): (in mM) 85 KOH, 30 KCl, 30 KH2PO4, 3 MgSO4, 0.5 EGTA,

10 HEPES, 50 L-glutamic acid, 20 taurine, 10 glucose; pH adjusted to 7.2 with KOH.

Equipment: Langendorff perfusion system, surgical instruments, water bath, cell culture

incubator.

Procedure:

Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital).

Administer heparin (500 U/kg, intraperitoneally) to prevent blood clotting.

Rapidly excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

Retrogradely perfuse the heart with oxygenated (95% O2 / 5% CO2) Ca2+-free Tyrode's

solution at 37°C for 5-10 minutes to wash out the blood.

Switch the perfusion to the enzyme solution and perfuse for 15-20 minutes, or until the heart

becomes flaccid.
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Detach the heart from the cannula, remove the atria, and gently mince the ventricular tissue

in the KB solution.

Gently triturate the minced tissue with a pipette to release individual myocytes.

Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

Allow the myocytes to settle by gravity for 10-15 minutes.

Carefully remove the supernatant and resuspend the cell pellet in fresh KB solution.

Gradually reintroduce calcium to the myocytes before commencing electrophysiological

recordings.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
on Isolated Cardiomyocytes
This protocol describes the whole-cell voltage-clamp technique used to record various cardiac

ion currents.

Materials:

Isolated Cardiomyocytes (from Protocol 1).

Extracellular (Bath) Solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 10 HEPES,

10 Glucose; pH adjusted to 7.4 with NaOH.

Intracellular (Pipette) Solution (for K+ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP,

10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

Intracellular (Pipette) Solution (for Na+ and Ca2+ currents): (in mM) 120 CsCl, 5 MgATP, 10

HEPES, 10 EGTA, 5 TEA-Cl; pH adjusted to 7.2 with CsOH.

Equipment: Inverted microscope, patch-clamp amplifier, digitizer, micromanipulator,

perfusion system, borosilicate glass capillaries for patch pipettes.

Procedure:
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Plate the isolated cardiomyocytes in a recording chamber on the stage of an inverted

microscope and perfuse with the extracellular solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the intracellular solution.

Approach a single, healthy, rod-shaped myocyte with the patch pipette and form a high-

resistance (GΩ) seal.

Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the

whole-cell configuration.

Allow the cell to dialyze with the pipette solution for 5-10 minutes before recording.

Apply specific voltage-clamp protocols to elicit and record the desired ion currents (see

below).

Apply Doxazosin Mesylate at various concentrations to the bath solution to determine its

effect on the recorded currents.

Voltage-Clamp Protocols:

Peak Sodium Current (INa): From a holding potential of -100 mV, apply a 50 ms depolarizing

pulse to -30 mV.

L-type Calcium Current (ICa,L): From a holding potential of -40 mV (to inactivate Na+

channels), apply a 200 ms depolarizing pulse to +10 mV.

Transient Outward Potassium Current (Ito): From a holding potential of -80 mV, apply a 500

ms depolarizing pulse to +50 mV. A brief prepulse to -40 mV can be used to inactivate Na+

channels.

Sustained Outward Potassium Current (Iss): Measured at the end of the 500 ms depolarizing

pulse to +50 mV used for Ito.

Protocol 3: hERG Channel Electrophysiology in a
Heterologous Expression System (HEK 293 Cells)
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This protocol outlines the methodology for studying the effects of Doxazosin Mesylate on

hERG channels expressed in HEK 293 cells.

Materials:

HEK 293 cells stably or transiently expressing the hERG channel.

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and appropriate selection antibiotics (e.g., G418).

Transfection Reagent (for transient transfection).

Extracellular (Bath) Solution: (in mM) 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10

Glucose; pH adjusted to 7.4 with NaOH.

Intracellular (Pipette) Solution: (in mM) 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 10 EGTA;

pH adjusted to 7.2 with KOH.

Equipment: Standard cell culture equipment, electrophysiology setup as in Protocol 2.

Procedure:

Cell Culture and Transfection:

Culture HEK 293 cells expressing hERG in a humidified incubator at 37°C with 5% CO2.

For transient transfection, seed cells on coverslips and transfect with hERG-encoding

plasmid DNA using a suitable transfection reagent according to the manufacturer's

instructions. Allow 24-48 hours for channel expression.

Electrophysiology:

Transfer a coverslip with hERG-expressing cells to the recording chamber and perform

whole-cell patch-clamp as described in Protocol 2.

hERG Current (IhERG) Voltage Protocol: From a holding potential of -80 mV, apply a

depolarizing step to +20 mV for 2 seconds to activate and inactivate the channels,
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followed by a repolarizing step to -50 mV for 2 seconds to record the deactivating tail

current.

Measure the peak tail current amplitude at -50 mV as an index of hERG channel activity.

Apply Doxazosin Mesylate at various concentrations to the bath to determine the IC50 for

hERG channel block.

Mandatory Visualizations
Signaling Pathway of Doxazosin-Induced Apoptosis via
hERG Channels
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Caption: Doxazosin-induced apoptosis signaling pathway via hERG channels.

Experimental Workflow for Electrophysiological Studies
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Caption: General workflow for electrophysiological assessment of Doxazosin.
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Logical Relationship of Doxazosin's Effects on Cardiac
Electrophysiology
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Caption: Logical flow of Doxazosin's impact on cardiac electrophysiology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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